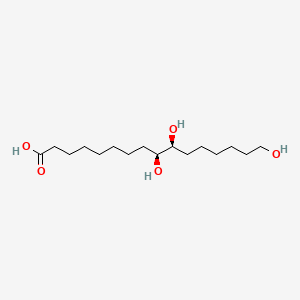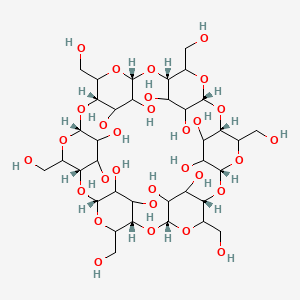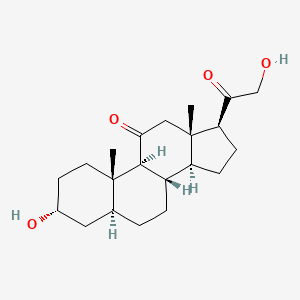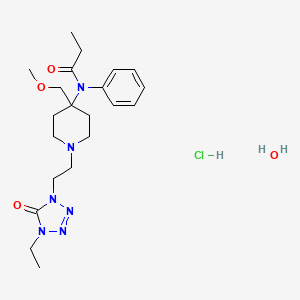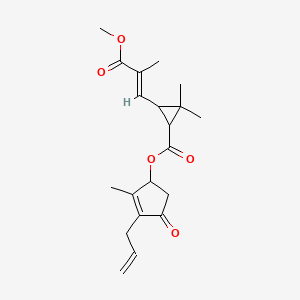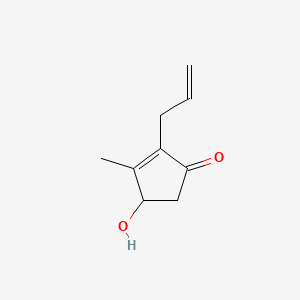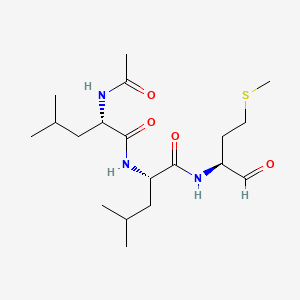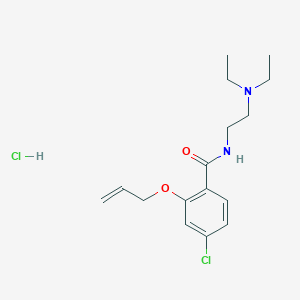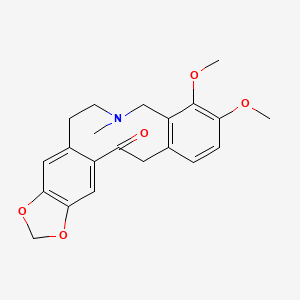![molecular formula C22H18N6O B1665297 4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole CAS No. 374886-51-8](/img/structure/B1665297.png)
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Overview
Description
ASP-2535 is a selective GlyT1 inhibitor.
Scientific Research Applications
Antimicrobial Activities
Compounds related to 1,2,4-triazoles, such as 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole, demonstrate significant antimicrobial activities. These compounds have been synthesized and evaluated for their effectiveness against various microbial strains. In studies, many of these compounds showed good or moderate activity against a range of microorganisms, indicating their potential as antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Antitubercular and Antiprotozoal Activities
Research has also highlighted the antitubercular and antiprotozoal potentials of 1,2,4-triazoles. These derivatives, obtained through multistep synthesis, have been tested against Mycobacterium tuberculosis and other protozoal species, showing promising results in inhibiting the growth of these pathogens (Patel, Khan, & Rajani, 2010).
Antioxidant Properties
Some 1,2,4-triazole derivatives, particularly those with a pyridyl moiety, exhibit significant antioxidant activities. These properties are vital in various pharmaceutical applications and contribute to the compound's therapeutic potential (Tay, Duran, Kayağil, Yurttaş, Göger, Göger, Demirci, & Demirayak, 2022).
Corrosion Inhibition
In the field of materials science, certain derivatives of1,2,4-triazoles have been explored for their corrosion inhibition properties. These compounds, including variations like benzimidazole derivatives containing the 1,2,4-triazole moiety, have been effective in inhibiting mild steel corrosion in acidic environments. Their efficiency increases with concentration, and they have been characterized as mixed-type inhibitors, making them valuable in industrial applications for protecting metals against corrosion (Yadav, Behera, Kumar, & Sinha, 2013).
Mechanism of Action
ASP-2535, also known as “4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole”, is a potent, orally bioavailable, selective, brain permeable and centrally-active glycine transporter-1 (GlyT1) inhibitor .
Target of Action
The primary target of ASP-2535 is GlyT1 , a glycine transporter . GlyT1 plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, which is essential for the normal functioning of the N-methyl-D-aspartate (NMDA) receptors .
Mode of Action
ASP-2535 inhibits GlyT1, thereby increasing the concentration of glycine, a co-agonist of the NMDA receptor . This facilitation of NMDA receptor function is expected to improve cognitive impairment in conditions such as schizophrenia and Alzheimer’s disease .
Biochemical Pathways
By inhibiting GlyT1, ASP-2535 increases the availability of glycine in the synaptic cleft. This increase in glycine enhances the function of NMDA receptors, which are implicated in cognitive processes .
Pharmacokinetics
ASP-2535 is orally bioavailable and brain penetrant . It potently inhibits rat GlyT1 with 50-fold selectivity over rat glycine transporter-2 (GlyT2) . The compound’s pharmacokinetic properties suggest good brain permeability .
Result of Action
ASP-2535 has been shown to improve cognition in animal models of cognitive impairment in schizophrenia and Alzheimer’s disease . It attenuates working memory deficits and visual learning deficits in mice .
Action Environment
The action of ASP-2535 is influenced by the central nervous system environment, including the presence of NMDA receptors and the levels of glycine in the synaptic cleft . .
properties
IUPAC Name |
4-[3-(6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c1-14(2)21-24-25-22(28(21)19-10-6-9-18-20(19)27-29-26-18)16-11-12-17(23-13-16)15-7-4-3-5-8-15/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGLDGKVKDPVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2=CC=CC3=NON=C32)C4=CN=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole | |
CAS RN |
374886-51-8 | |
| Record name | ASP-2535 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374886518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-2535 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6627LI8F9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



